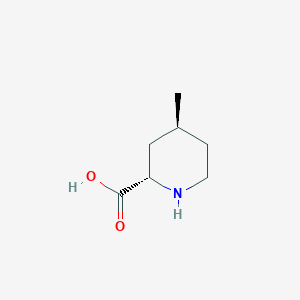

(2S,4S)-4-Methylpiperidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,4S)-4-methylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-2-3-8-6(4-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQHCHLWYGMSPJC-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN[C@@H](C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301257174 | |

| Record name | (2S,4S)-4-Methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79199-63-6 | |

| Record name | (2S,4S)-4-Methylpiperidine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79199-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,4S)-4-Methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Application in Medicinal Chemistry:the Primary Application for This Compound is As a Scaffold in Drug Discovery. Researchers Utilize Its Defined Stereochemistry to Design Novel Inhibitors, Antagonists, or Modulators of Various Biological Targets. Its Structure Can Be Incorporated into Lead Compounds to Explore Structure Activity Relationships and to Optimize Potency, Selectivity, and Pharmacokinetic Properties.researchgate.netthieme Connect.comthe Development of New Piperidine Based Molecules for Treating a Range of Conditions, from Neurological Disorders to Infectious Diseases, Remains an Active and Promising Field of Research.researchgate.netacs.org

Synthetic Methodologies for 2s,4s 4 Methylpiperidine 2 Carboxylic Acid

Historical Development of Synthetic Routes

Early synthetic approaches to 4-methylpiperidine-2-carboxylic acid did not afford stereochemical control, typically yielding a mixture of all four possible stereoisomers. A foundational strategy involved the catalytic hydrogenation of 4-methyl-2-pyridinecarboxylic acid. This method reduces the aromatic pyridine (B92270) ring to a saturated piperidine (B6355638) ring, creating the two stereocenters at positions 2 and 4 simultaneously.

The initial product of this hydrogenation is a mixture of diastereomers, primarily the cis ((2S,4R) and (2R,4S)) and trans ((2S,4S) and (2R,4R)) isomers. The ratio of these isomers is dependent on the specific catalyst and reaction conditions employed. These early routes necessitated subsequent, often challenging, separation and resolution steps to isolate the desired (2S,4S) isomer from the complex product mixture. The process generally involved esterification of the mixture, followed by separation of the diastereomeric esters and finally, resolution of the enantiomers of the desired trans isomer.

Enantioselective Synthesis Strategies

To overcome the inefficiencies of separating isomeric mixtures, significant research has focused on enantioselective methods that directly yield the desired (2S,4S) isomer. These strategies establish the absolute stereochemistry at the C2 and C4 positions during the synthesis.

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction. One prominent application is the asymmetric hydrogenation of a suitable prochiral precursor, which can install the desired stereochemistry with high enantiomeric purity. While broadly applied in organic synthesis, specific examples for piperidine ring formation leading to (2S,4S)-4-Methylpiperidine-2-carboxylic acid involve the use of chiral transition metal complexes. researchgate.net These catalysts create a chiral environment around the substrate, directing the addition of hydrogen from a specific face to yield the desired stereoisomer.

Another catalytic approach is kinetic resolution. In this method, a chiral catalyst or reagent reacts at different rates with the two enantiomers of a racemic starting material. For instance, a kinetic resolution of racemic 2,4-disubstituted piperidines can be achieved through deprotonation using a chiral base, allowing for the separation of one enantiomer from the other. whiterose.ac.uk

Chiral Auxiliary-Mediated Approaches

Chiral auxiliary-mediated synthesis is a powerful strategy where a chiral molecule is temporarily incorporated into the substrate to direct the stereochemistry of subsequent reactions. After the desired stereocenters are set, the auxiliary is removed. For the synthesis of substituted piperidines, amino acids and their derivatives, such as (R)-(-)-2-phenylglycinol, are commonly employed as chiral auxiliaries. researchgate.net

In one reported route, a chiral phenylglycinol derivative is used as a scaffold to construct the piperidine ring. google.com The inherent chirality of the auxiliary directs the formation of the new stereocenters in a predictable manner, leading to a highly stereochemically enriched product. This approach provides a reliable method for accessing specific stereoisomers of functionalized piperidines. researchgate.net

Diastereoselective Synthesis and Subsequent Isomer Separation

A common non-enantioselective but diastereoselective approach begins with the hydrogenation of 4-methyl-2-pyridinecarboxylic acid. google.com This reaction typically produces a mixture of cis and trans diastereomers. The separation of these diastereomers is a critical step. Often, the mixture of carboxylic acids is converted into their corresponding esters (e.g., ethyl or methyl esters) to facilitate separation.

The separation can be achieved through techniques like fractional crystallization or column chromatography. google.com For example, the hydrochloride salts of the esterified isomers may exhibit different solubilities, allowing for separation by recrystallization or slurrying in a suitable solvent. google.com This method efficiently separates the trans-isomers from the cis-isomers, yielding a racemic mixture of (2S,4S) and (2R,4R)-4-methylpiperidine-2-carboxylic acid esters. google.com This racemic trans-mixture then requires a final resolution step to isolate the desired (2S,4S)-enantiomer.

Table 1: Diastereoselective Synthesis and Separation

| Step | Description | Key Intermediates | Separation Method | Ref |

|---|---|---|---|---|

| 1. Hydrogenation | Catalytic reduction of 4-methyl-2-pyridinecarboxylic acid. | Mixture of cis- and trans-4-methylpiperidine-2-carboxylic acid. | - | google.com |

| 2. Esterification | Conversion of the carboxylic acid mixture to their ethyl or methyl esters. | Mixture of cis- and trans-4-methylpiperidine-2-carboxylic acid esters. | - | google.comgoogle.com |

| 3. Isomer Separation | Isolation of the trans-diastereomer from the cis-diastereomer. | Racemic trans-4-methylpiperidine-2-carboxylic acid ester. | Column chromatography or crystallization of hydrochloride salts. | google.comgoogle.com |

Resolution Techniques for this compound

Resolution is the process of separating a racemic mixture into its constituent enantiomers. For 4-methylpiperidine-2-carboxylic acid, this is typically performed on the racemic trans-isomer pair obtained after diastereomer separation.

Classical Resolution Methods (e.g., Diastereomeric Salt Formation)

The most established method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic acid with an enantiomerically pure chiral base, known as a resolving agent. nih.gov The resulting products are a pair of diastereomeric salts ((S,S)-acid·(R)-base and (R,R)-acid·(R)-base, for example), which have different physical properties, such as solubility. libretexts.org

This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes out of the solution, while the more soluble one remains. After separation, the desired enantiomer of the carboxylic acid is recovered by treating the isolated salt with an acid to remove the chiral resolving agent. Chiral organic acids such as tartaric acid or mandelic acid derivatives are commonly used for this purpose. google.comgoogle.com

Table 2: Chiral Resolving Agents

| Resolving Agent | Type | Application | Ref |

|---|---|---|---|

| D-Mandelic Acid | Chiral Acid | Used to resolve racemic trans-4-methyl-2-piperidine carboxylate. | google.com |

| L-Tartaric Acid | Chiral Acid | Used for the resolution of 4-methylpiperidine-2-ethyl formate. | google.com |

| Di-benzoyl-L-tartaric acid | Chiral Acid | A common resolving agent for racemic piperidine derivatives. | google.com |

Enzymatic Resolution Approaches

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method leverages the high stereoselectivity of enzymes, such as lipases or proteases, to preferentially catalyze a reaction with one enantiomer, allowing for the separation of the transformed and untransformed enantiomers.

Kinetic Resolution via Ester Hydrolysis:

A common strategy involves the enzymatic kinetic resolution of a racemic ester of 4-methylpiperidine-2-carboxylic acid. In this approach, a racemic mixture of the methyl or ethyl ester is subjected to hydrolysis catalyzed by a lipase. Lipases are widely used for resolving racemates due to their stability in organic solvents, broad substrate specificity, and high enantioselectivity. nih.govchemrxiv.org

The enzyme, for instance, a lipase from Candida antarctica (CAL-B) or Pseudomonas cepacia (PSL), selectively hydrolyzes one ester enantiomer (e.g., the (2S,4S)-ester) into the corresponding carboxylic acid, leaving the other enantiomer (e.g., the (2R,4R)-ester) largely unreacted. The resulting mixture of the carboxylic acid and the unreacted ester can then be separated by standard chemical techniques, such as extraction. The enantiomeric excess (ee) of the product is highly dependent on the choice of enzyme, solvent, and reaction conditions. mdpi.com

Key Findings from Research:

Enzyme Selection: Lipases are the most frequently employed enzymes for the resolution of chiral carboxylic acid esters. nih.gov The choice of the specific lipase is critical, as different lipases can exhibit opposite enantioprefences.

Substrate Form: The resolution is typically performed on an ester derivative of the carboxylic acid, as esters are common substrates for lipases. chemrxiv.org

Separation Principle: The process relies on the difference in reaction rates between the two enantiomers with the enzyme. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. mdpi.com

Below is a table summarizing common lipases used in the kinetic resolution of chiral esters.

| Enzyme | Common Source | Typical Reaction Catalyzed |

| Lipase B from Candida antarctica (CAL-B) | Candida antarctica | Esterification / Hydrolysis |

| Lipase from Pseudomonas cepacia (PSL) | Pseudomonas cepacia | Esterification / Hydrolysis |

| Lipase from Candida rugosa (CRL) | Candida rugosa | Esterification / Hydrolysis |

| Pig Liver Esterase (PLE) | Porcine Liver | Ester Hydrolysis |

Chromatographic Enantioseparation

Chromatographic separation, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), is a prevalent and effective method for both analytical and preparative-scale separation of enantiomers. mdpi.com This technique separates enantiomers based on their differential interactions with a chiral stationary phase.

For the separation of this compound from its other stereoisomers, a racemic or diastereomeric mixture is passed through an HPLC column packed with a CSP. The selection of the appropriate CSP and mobile phase is crucial for achieving effective separation.

Common Chiral Stationary Phases and Methods:

Polysaccharide-based CSPs: Columns with CSPs based on derivatives of cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series) are widely used and have proven effective for separating a broad range of chiral compounds, including carboxylic acids. mdpi.com

Anion-Exchanger CSPs: For acidic compounds like carboxylic acids, enantioselective anion exchangers can be highly effective. These CSPs often use chiral selectors like quinine or quinidine derivatives. nih.gov

Derivatization: In some cases, the carboxylic acid is first converted into a diastereomeric derivative by reacting it with a chiral derivatizing agent. The resulting diastereomers can then be separated on a standard, non-chiral silica gel or reversed-phase column, as diastereomers have different physical properties. mdpi.com

The development of a successful chromatographic separation method involves optimizing several parameters, as detailed in the table below.

| Parameter | Description | Common Optimization Strategies |

| Mobile Phase | The solvent system that carries the sample through the column. Its composition affects retention and resolution. | Varying the ratio of solvents (e.g., n-hexane and isopropanol for normal phase), adding acidic or basic modifiers. nih.gov |

| Stationary Phase | The chiral material packed inside the column that interacts with the enantiomers. | Screening different types of CSPs (e.g., amylose-based, cellulose-based, anion-exchanger) to find the best selectivity. mdpi.com |

| Flow Rate | The speed at which the mobile phase moves through the column. It influences the efficiency and time of the separation. | Adjusting the flow rate to balance separation quality and analysis time. nih.gov |

| Temperature | The operating temperature of the column. It can affect interaction kinetics and solvent properties. | Controlling the column temperature to improve peak shape and resolution. |

Optimization of Reaction Conditions and Yields in Synthesis

Optimization of Catalytic Hydrogenation:

The reduction of the pyridine ring to a piperidine ring is a critical step. The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction's efficiency and the diastereomeric ratio of the product. google.comresearchgate.net

Catalyst: Palladium on charcoal (Pd/C) is a commonly used catalyst for this transformation. Other catalysts, such as platinum (Adams' catalyst) or nickel, can also be employed, potentially leading to different stereochemical outcomes. google.comresearchgate.net

Temperature and Pressure: The reaction is typically conducted under elevated temperature and pressure to ensure complete reduction of the aromatic ring. A common temperature range is 45–55 °C under a hydrogen pressure of 2–3 kg/cm ². google.com

Solvent: The choice of solvent is important. Alcohols like methanol are frequently used for the hydrogenation step. google.com Using an acidic solvent like glacial acetic acid can also facilitate the reduction. researchgate.net

The table below outlines key parameters and their typical optimized values for the hydrogenation of 4-methyl-2-pyridinecarboxylic acid.

| Parameter | Optimized Condition/Reagent | Effect on Reaction | Source |

| Starting Material | 4-Methyl-2-pyridinecarboxylic acid | Precursor for the piperidine ring structure. | google.com |

| Catalyst | Palladium on charcoal (Pd/C) | Efficiently catalyzes the reduction of the pyridine ring. | google.com |

| Solvent | Methanol | Solubilizes the starting material and facilitates the reaction. | google.com |

| Temperature | 45–55 °C | Optimizes reaction rate while minimizing potential side reactions. | google.com |

| Hydrogen Pressure | 2–3 kg/cm ² | Provides sufficient hydrogen for the reduction to proceed to completion. | google.com |

Following the reduction, subsequent steps such as esterification and diastereomeric or enantiomeric resolution are performed. Each of these steps requires its own optimization of parameters like reagent stoichiometry, reaction time, and purification methods to maximize the yield of the desired (2S,4S) isomer. google.com

Advanced Characterization and Analytical Methodologies for 2s,4s 4 Methylpiperidine 2 Carboxylic Acid

Spectroscopic Techniques for Stereochemical Elucidation

Spectroscopic methods are indispensable for elucidating the relative and absolute stereochemistry of chiral centers. For (2S,4S)-4-Methylpiperidine-2-carboxylic acid, which contains two stereocenters at the C2 and C4 positions, techniques such as advanced Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are of paramount importance.

Advanced NMR Spectroscopy (e.g., NOESY, Chiral Shift Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule. To establish the cis or trans relationship between the substituents on the piperidine (B6355638) ring, advanced NMR experiments are utilized.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that detects protons that are close in space. For this compound, the key is to determine the spatial relationship between the proton at the C2 position (H2) and the methyl group at the C4 position. In the (2S,4S) isomer, both the carboxylic acid at C2 and the methyl group at C4 are expected to be in equatorial positions in the favored chair conformation, placing them on the same face of the ring (cis relationship). A NOESY experiment would be expected to show a cross-peak between the axial proton at C2 and the axial protons at C3 and C5, as well as between the equatorial proton at C2 and the equatorial protons at C3. Crucially, a spatial correlation between H2 and the methyl protons at C4 would provide strong evidence for their cis relationship.

Chiral Shift Reagents (CSRs) are lanthanide complexes that can reversibly bind to a substrate, inducing large chemical shift changes in its NMR spectrum. When a chiral, non-racemic CSR is added to a solution of a chiral compound, it forms diastereomeric complexes that have distinct NMR spectra. This allows for the differentiation of enantiomers. For this compound, a chiral lanthanide complex, such as Eu(hfc)3 (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), could be used. The carboxylic acid and the nitrogen atom of the piperidine ring would be the primary binding sites for the europium complex. The interaction would lead to the separation of signals for the (2S,4S) enantiomer and its (2R,4R) counterpart in a racemic mixture, allowing for the determination of enantiomeric excess. Chiral discrimination is also observed in the 1H and 13C NMR spectra of piperidines in the presence of chiral crown ethers like (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. nih.gov

| NMR Technique | Purpose for this compound | Expected Observation |

| NOESY | Determination of relative stereochemistry (cis configuration) | Cross-peaks indicating spatial proximity between the proton at C2 and the methyl group at C4. |

| Chiral Shift Reagents | Differentiation of enantiomers and determination of enantiomeric purity | Splitting of NMR signals for the (2S,4S) and (2R,4R) enantiomers upon addition of the reagent. |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Confirmation

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly useful for confirming the absolute configuration of a stereocenter, provided that a chromophore is present in the vicinity of that center. The carboxylic acid group in this compound serves as a suitable chromophore.

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure. The sign and magnitude of the Cotton effect (the characteristic peak in a CD spectrum) can be correlated to the absolute configuration. For this compound, the n → π* transition of the carboxylic acid chromophore would give rise to a Cotton effect. The sign of this effect can be predicted using empirical rules (e.g., the octant rule) or, more reliably, by comparing the experimental CD spectrum with a theoretically calculated spectrum using quantum chemical methods. By comparing the experimental data to that of known standards or theoretical models, the (S) configuration at C2 and the (S) configuration at C4 can be unequivocally confirmed.

Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment

Chromatographic methods are essential for separating and quantifying the different stereoisomers of this compound, thereby assessing its enantiomeric and diastereomeric purity.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a sensitive technique for the separation of volatile enantiomers. For the analysis of amino acids like this compound, derivatization is typically required to increase volatility. The carboxylic acid and the secondary amine can be esterified and acylated, respectively.

The derivatized stereoisomers are then separated on a chiral stationary phase (CSP). A common type of CSP for this purpose is based on cyclodextrins or chiral amino acid derivatives. For instance, a Chirasil-L-Val column, which incorporates L-valine as the chiral selector, has been shown to be effective for the separation of cyclic secondary amino acid enantiomers. nih.gov The different interactions between the enantiomers of the derivatized analyte and the chiral stationary phase lead to different retention times, allowing for their separation and quantification.

| Parameter | Description |

| Derivatization | Esterification of the carboxylic acid (e.g., to a methyl or ethyl ester) and acylation of the amine (e.g., with trifluoroacetic anhydride). |

| Chiral Stationary Phase | e.g., Cyclodextrin-based or amino acid-based (e.g., Chirasil-L-Val). |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS). |

| Outcome | Baseline separation of the four possible stereoisomers (2S,4S), (2R,4R), (2S,4R), and (2R,4S), enabling purity assessment. |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for the separation of stereoisomers. It can be performed in either normal-phase or reversed-phase mode, depending on the chiral stationary phase and the analyte.

For the separation of the stereoisomers of 4-Methylpiperidine-2-carboxylic acid, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® series), are often effective. These columns can separate a wide range of chiral compounds based on differences in hydrogen bonding, dipole-dipole, and steric interactions between the analytes and the chiral polymer. The mobile phase composition, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol), is optimized to achieve the best resolution between the stereoisomeric peaks. canberra.edu.aunih.gov

Alternatively, macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC™ series) are also used for the separation of amino acids and their derivatives. sigmaaldrich.com These phases offer unique selectivity and can often be used in reversed-phase mode, which is advantageous for analytes with higher polarity.

| Chiral Stationary Phase Type | Common Examples | Typical Mobile Phase |

| Polysaccharide-based | Chiralpak® AD, Chiralcel® OD | Hexane/Isopropanol |

| Macrocyclic Glycopeptide-based | CHIROBIOTIC™ V, CHIROBIOTIC™ T | Methanol/Water/Acid or Base Modifier |

| Cyclodextrin-based | CYCLOBOND™ | Acetonitrile/Water/Buffer |

X-ray Crystallography for Structural Determination of Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. While obtaining suitable single crystals of the parent amino acid can be challenging, derivatization can facilitate crystallization.

For this compound, a suitable derivative, such as its hydrochloride salt or a derivative where the amine is protected (e.g., with a Boc or Fmoc group), can be synthesized and crystallized. The diffraction pattern of X-rays passing through the single crystal is used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice. This allows for the direct visualization of the relative and absolute stereochemistry of the C2 and C4 centers, confirming the cis relationship between the substituents and their respective (S) and (S) configurations. For example, the crystal structure of a related compound, hydrochloride salt of (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid, was determined, unambiguously establishing its absolute configuration. rsc.org This technique provides definitive proof of the molecular structure.

Mass Spectrometry for Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) serves as a pivotal analytical technique in the comprehensive characterization of this compound. It provides indispensable data for the unambiguous confirmation of the molecular structure and is a powerful tool for the detection, identification, and quantification of process-related impurities and potential degradation products. When coupled with liquid chromatography (LC-MS), it offers a highly sensitive and specific method for analyzing the compound in various matrices.

Structural Confirmation

The structural integrity of this compound can be unequivocally confirmed using a combination of soft ionization techniques, such as electrospray ionization (ESI), followed by tandem mass spectrometry (MS/MS).

In positive ion mode ESI-MS, the molecule is expected to readily form the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton. High-resolution mass spectrometry (HRMS) can provide the accurate mass of this ion, allowing for the determination of its elemental composition and further corroborating its identity.

Tandem mass spectrometry (MS/MS) of the protonated molecular ion provides characteristic fragmentation patterns that are crucial for structural elucidation. While specific experimental data for this compound is not extensively published, the fragmentation behavior can be predicted based on the established principles of mass spectrometry for similar piperidine and carboxylic acid-containing compounds. A primary and highly characteristic fragmentation pathway for piperidine-2-carboxylic acids involves the neutral loss of the carboxylic acid group (-COOH) as carbon dioxide and water, or as formic acid libretexts.orgmiamioh.edu.

Table 1: Predicted ESI-MS and MS/MS Fragmentation Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 144.1025 | Protonated molecular ion |

| [M+H - H₂O]⁺ | 126.0919 | Loss of a water molecule |

| [M+H - COOH]⁺ | 98.1021 | Loss of the carboxylic acid group |

| [M+H - H₂O - CO]⁺ | 98.0966 | Sequential loss of water and carbon monoxide |

It is important to note that the fragmentation patterns can be influenced by the stereochemistry of the molecule, although differentiation of stereoisomers by mass spectrometry alone can be challenging without the use of chiral derivatizing agents or specific chromatographic separation techniques researchgate.net. The collision-induced dissociation (CID) energy applied during the MS/MS experiment will also significantly impact the observed fragmentation pathways and the relative abundance of the product ions.

Impurity Profiling

Liquid chromatography coupled with mass spectrometry (LC-MS) is an essential methodology for the impurity profiling of this compound, ensuring the quality and purity of the final product. This technique allows for the separation of the active pharmaceutical ingredient (API) from its impurities, which can then be detected and identified with high sensitivity and specificity by the mass spectrometer.

Potential impurities that may arise during the synthesis of this compound can be broadly categorized as:

Stereoisomers: Diastereomers and enantiomers that may be formed if the stereocontrol of the synthetic process is not absolute. While mass spectrometry cannot typically distinguish between enantiomers without chiral chromatography, diastereomers may exhibit different fragmentation patterns or can be separated chromatographically.

Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route.

Reaction Byproducts: Unwanted side products formed during the synthesis.

Degradation Products: Impurities that may form under stress conditions such as heat, light, or extreme pH.

LC-MS methods can be developed to separate and detect these impurities at very low levels. The high sensitivity of modern mass spectrometers allows for the quantification of impurities that may be present in trace amounts.

Table 2: Potential Impurities in the Synthesis of this compound and their LC-MS Signatures

| Impurity Type | Potential Structure/Identity | Expected LC-MS Behavior |

| Stereoisomers | (2R,4S)-, (2S,4R)-, (2R,4R)-4-Methylpiperidine-2-carboxylic acid | Same m/z as the API; may be separable by chiral LC. |

| Starting Materials | e.g., precursors to the piperidine ring | Different retention times and m/z values from the API. |

| Reaction Byproducts | e.g., over-alkylated or incompletely cyclized products | Different retention times and m/z values from the API. |

| Degradation Products | e.g., oxidation or decarboxylation products | Different retention times and m/z values from the API. |

The use of high-resolution mass spectrometry is particularly advantageous for impurity profiling as it enables the determination of the elemental composition of unknown impurities, which is a critical step in their structural elucidation. By combining the retention time data from the liquid chromatography with the mass spectral data, a comprehensive impurity profile can be established, which is a regulatory requirement for pharmaceutical compounds.

Derivatization and Analog Synthesis from 2s,4s 4 Methylpiperidine 2 Carboxylic Acid

Synthesis of Ester Derivatives

The carboxylic acid moiety of (2S,4S)-4-methylpiperidine-2-carboxylic acid is a prime target for chemical modification, with esterification being a common and effective strategy to alter the compound's physicochemical properties. The synthesis of simple alkyl esters, such as methyl or ethyl esters, is frequently pursued to enhance properties like cell permeability and oral bioavailability. For instance, methyl ester derivatives have been noted for their potential to improve blood-brain barrier permeability. vulcanchem.com

Standard esterification procedures are readily applicable. One common method involves the reaction of the parent carboxylic acid with an alcohol, such as ethanol (B145695) or methanol, in the presence of an acid catalyst or a dehydrating agent. For example, the ethyl ester can be prepared by treating the corresponding 4-methyl-2-piperidinecarboxylic acid hydrochloride with ethanol. google.com The use of reagents like thionyl chloride in a solvent such as toluene (B28343) can facilitate this transformation. google.com

Another widely used and mild method for synthesizing esters from carboxylic acids is the Steglich esterification. This reaction employs a carbodiimide, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalytic amount of 4-(dimethylamino)pyridine (4-DMAP). orgsyn.org The reaction proceeds at room temperature under nonacidic conditions, making it suitable for substrates with sensitive functional groups. orgsyn.org The general process involves activating the carboxylic acid with DCC, which is then attacked by the alcohol, facilitated by the 4-DMAP catalyst. orgsyn.org

Table 1: Common Methods for Ester Synthesis from this compound

| Method | Reagents | Key Features |

|---|---|---|

| Fischer Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., HCl) | Simple, uses common reagents. Often requires heating. |

| Thionyl Chloride Method | Alcohol (e.g., Ethanol), Thionyl Chloride (SOCl₂), Toluene | Involves formation of a reactive acyl chloride intermediate. |

| Steglich Esterification | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-DMAP (catalyst) | Mild, room temperature conditions. High yields. orgsyn.org |

Amide Bond Formation and Peptide Analogues

Incorporating the this compound scaffold into peptide chains is a key strategy for creating peptidomimetics with enhanced stability and unique conformational constraints. vulcanchem.com The formation of an amide bond between the carboxylic acid group of the piperidine (B6355638) and the amino group of an amino acid or peptide is a central reaction in this process.

This transformation is typically achieved using standard peptide coupling reagents that activate the carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. A wide array of coupling reagents has been developed for this purpose, falling into several major categories, including carbodiimides, phosphonium (B103445) salts, and uronium salts.

Carbodiimides : Reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are classic activators. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine to form the amide bond. To minimize the risk of racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often included.

Phosphonium Salts : Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient and are known for their rapid reaction times and low rates of racemization.

Uronium Salts : Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are among the most popular coupling agents due to their high efficiency and reliability, particularly in solid-phase peptide synthesis.

A prominent example of a complex molecule synthesized via amide bond formation involving a related stereoisomer is the direct thrombin inhibitor Argatroban. The chemical structure of Argatroban is (2R,4R)-4-methyl-1-[N-[(3-methyl-1,2,3,4-tetrahydro-8-quinolinyl)sulfonyl]-L-arginyl]-2-piperidinecarboxylic acid, which features an amide bond between the carboxylic acid of the piperidine ring and the amino group of a sulfonyl-L-arginine derivative. google.com This highlights the utility of this scaffold in constructing complex, biologically active molecules.

Table 2: Selected Coupling Reagents for Amide Bond Formation

| Reagent Class | Example Reagent | Abbreviation |

|---|---|---|

| Carbodiimides | Dicyclohexylcarbodiimide | DCC |

| Phosphonium Salts | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP |

| Uronium Salts | O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HATU |

N-Substitution and Ring Modification Strategies

Further diversification of the this compound scaffold can be achieved by modifying the piperidine nitrogen. The secondary amine of the piperidine ring is a nucleophilic center that can readily participate in various chemical reactions, allowing for the introduction of a wide range of substituents.

Common N-substitution strategies include:

N-Acylation and N-Sulfonylation : The piperidine nitrogen can be acylated with carboxylic acids (as discussed in the context of peptide bond formation) or sulfonylated with sulfonyl chlorides. The synthesis of Argatroban provides a clear example of both, where the piperidine nitrogen is first coupled with an L-arginine derivative, which itself is N-sulfonylated. google.com

N-Alkylation : The introduction of alkyl groups can be achieved through reductive amination or by reaction with alkyl halides. This modification can significantly impact the basicity and steric properties of the nitrogen atom.

N-Arylation : The formation of a bond between the piperidine nitrogen and an aromatic ring can be accomplished using methods like the Buchwald-Hartwig amination.

Protecting Groups : In multi-step syntheses, it is often necessary to protect the piperidine nitrogen to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose, which can be introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and later removed under acidic conditions.

Ring modification strategies, which involve altering the carbon skeleton of the piperidine ring itself, are less common but offer a pathway to novel structures. These transformations are more complex and often require de novo synthesis of the modified ring system rather than modification of the pre-existing this compound.

Stereospecific Functionalization and Diversification

The synthesis and functionalization of this compound and its analogs rely heavily on stereoselective methods to ensure the correct three-dimensional arrangement of substituents. The defined stereochemistry at the C2 and C4 positions is crucial for the molecule's interaction with biological targets. vulcanchem.com

Several strategies are employed to achieve high stereochemical control:

Asymmetric Synthesis : The synthesis of the piperidine ring itself is often accomplished through asymmetric methods. This can involve the use of chiral catalysts for reactions like asymmetric hydrogenation of a pyridine (B92270) precursor.

Use of Chiral Auxiliaries : Chiral auxiliaries can be temporarily attached to the molecule to direct the stereochemical outcome of a particular reaction, after which they are removed.

Substrate-Controlled Reactions : The existing stereocenters at C2 and C4 can direct the stereochemistry of new functional groups being introduced to the ring. The inherent chair conformation of the piperidine ring often leads to a preference for reagents to attack from the less sterically hindered face.

Kinetic Resolution : A racemic or diastereomeric mixture of piperidine derivatives can be resolved by reacting it with a chiral reagent or catalyst that selectively reacts with one stereoisomer faster than the other. vulcanchem.com For instance, lithiation-based kinetic resolution strategies have been applied to analogous piperidine systems. vulcanchem.com

These stereospecific functionalization techniques allow for the creation of a diverse range of analogs where new substituents are introduced at specific positions on the piperidine ring with controlled stereochemistry. This diversification is essential for exploring the structure-activity relationship and developing compounds with optimized biological activity.

Applications of 2s,4s 4 Methylpiperidine 2 Carboxylic Acid As a Chiral Building Block

Role in the Asymmetric Synthesis of Complex Piperidine (B6355638) Alkaloids and Analogues

The piperidine ring is a core structural motif in thousands of naturally occurring alkaloids, many of which exhibit significant biological activities, including anesthetic, analgesic, and antibiotic properties. portico.org The asymmetric synthesis of these complex molecules relies heavily on the use of chiral building blocks that can introduce key stereocenters with high fidelity.

(2S,4S)-4-Methylpiperidine-2-carboxylic acid serves as an ideal chiral synthon in this context. Its pre-defined stereochemistry at the C2 and C4 positions can be used to direct the stereochemical outcome of subsequent reactions, thereby simplifying the synthesis of stereochemically complex targets. Chemists can utilize this building block to construct the core of various alkaloids, such as those in the 3-piperidinol class, by elaborating the existing scaffold through reactions at the amine and carboxylic acid functional groups. portico.org The ability to start with a fragment of known absolute configuration is a powerful strategy that circumvents the need for challenging asymmetric reactions later in the synthetic sequence, often leading to more efficient and stereocontrolled routes to the target natural products and their analogues. researchgate.netresearchgate.net

Utilization in Peptidomimetic Design and Synthesis

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. The incorporation of constrained structural elements is a key strategy in peptidomimetic design. nih.gov

The conformational flexibility of linear peptides is often a drawback in drug design, as it can lead to reduced binding affinity for biological targets and increased susceptibility to proteases. Incorporating rigid structural units, such as this compound, into a peptide sequence introduces significant conformational constraints. vulcanchem.com The cyclic nature of the piperidine ring and the specific trans orientation of the substituents in the (2S,4S)-isomer severely limit the rotational freedom of the peptide backbone. This pre-organization into a well-defined conformation can lock the peptide into its bioactive shape, potentially increasing its potency and selectivity for a specific receptor or enzyme. Furthermore, the non-natural structure of the piperidine unit enhances resistance to degradation by peptidases. vulcanchem.com

β-turns are secondary structures in proteins and peptides that cause a reversal in the direction of the polypeptide chain. They are crucial for molecular recognition processes and protein folding. Consequently, designing small molecules that can mimic the structure of a β-turn is a major goal in medicinal chemistry. Cyclic amino acids are excellent candidates for this purpose.

The defined stereochemistry and cyclic structure of this compound make it a suitable scaffold for inducing a β-turn-like conformation when incorporated into a peptide sequence. The rigid piperidine ring acts as a template, forcing the attached peptide chains into a specific spatial arrangement that mimics the geometry of a natural β-turn. This allows for the systematic study of peptide-protein interactions and the development of peptidomimetics with controlled secondary structures.

Precursor in Medicinal Chemistry Scaffolds

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds and approved drugs. mdpi.com This structural motif is valued for its ability to provide a three-dimensional framework that can be decorated with various functional groups to optimize interactions with biological targets.

This compound provides a stereochemically pure and functionalized piperidine scaffold for drug discovery programs. whiterose.ac.ukresearchgate.net The specific (2S,4S) configuration offers a unique spatial arrangement of its substituents, which can be exploited to achieve high-affinity binding to enzymes or receptors. While its diastereomer, (2R,4S)-4-Methylpiperidine-2-carboxylic acid, is famously used as a key component of the direct thrombin inhibitor Argatroban, the (2S,4S)-isomer provides medicinal chemists with an alternative stereochemical arrangement to explore structure-activity relationships (SAR). By using this isomer as a starting point, novel therapeutic agents can be developed where the precise geometry conferred by the (2S,4S) core is essential for biological activity.

| Application Area | Key Structural Feature Utilized | Therapeutic Relevance |

| Medicinal Scaffolds | Stereochemically defined piperidine core | Provides a 3D framework for drug design to optimize binding with biological targets. |

| Peptidomimetics | Rigid, cyclic structure | Creates conformationally restricted peptides with enhanced stability and receptor affinity. |

| Alkaloid Synthesis | Pre-defined chiral centers (C2, C4) | Enables stereocontrolled synthesis of complex natural products with potential bioactivity. |

Chiral Ligand Development in Catalysis

Chiral ligands are essential components in asymmetric catalysis, where they transfer stereochemical information to a metal center to enable the enantioselective synthesis of a target molecule. Carboxylic acids are known to act as effective ligands in various catalytic systems. mdpi.com

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. mdpi.comfrontiersin.org By employing chiral organic linkers, it is possible to create chiral MOFs with enantioselective properties. These materials have potential applications in asymmetric catalysis, chiral separations, and sensing.

This compound is a prime candidate for use as a chiral linker in MOF synthesis. It possesses two key features: a carboxylate group capable of coordinating to metal centers to form the framework structure, and a rigid, stereochemically defined chiral backbone. mdpi.com The incorporation of this molecule as a building block would impart its chirality to the entire MOF structure, creating chiral pores and channels. Such a homochiral environment could be used to perform enantioselective catalytic transformations or to selectively adsorb one enantiomer from a racemic mixture.

Applications in Asymmetric Organocatalysis

While direct applications of this compound as an organocatalyst are not extensively documented in current literature, its structural framework is highly relevant to the design of novel chiral catalysts. The piperidine scaffold is a common motif in a variety of successful organocatalysts. The defined stereochemistry of the (2S,4S)-isomer offers a robust platform for the development of catalysts that can induce high levels of stereoselectivity in chemical reactions.

The carboxylic acid and the secondary amine functionalities present in the molecule are ideal handles for modification. These sites can be derivatized to introduce catalytically active groups or to append binding sites that can orient substrates for stereocontrolled transformations. For instance, the amine can be functionalized to create prolinamide-type catalysts, while the carboxylic acid can be converted into esters or amides to fine-tune the steric and electronic properties of the catalyst.

The potential of piperidine-based compounds in organocatalysis is well-established, with numerous examples of their successful application in a range of asymmetric transformations. These include aldol (B89426) reactions, Michael additions, and Mannich reactions. The rigid conformational nature of the piperidine ring in this compound can provide a well-defined chiral environment, which is crucial for effective stereochemical communication during a catalytic cycle.

Table 1: Potential Asymmetric Reactions for Organocatalysts Derived from this compound

| Reaction Type | Potential Catalyst Functionality | Expected Role of Piperidine Scaffold |

| Aldol Reaction | Prolinamide or Jørgensen-Hayashi type catalyst | Enamine/Iminium activation and stereocontrol |

| Michael Addition | Thiourea or squaramide derivatives | Hydrogen bonding activation of electrophile |

| Mannich Reaction | Brønsted acid or base catalyst | Activation of imine and nucleophile |

| Diels-Alder Reaction | Lewis acid or base catalyst | Coordination to dienophile or diene |

The development of organocatalysts from this compound represents a promising area for future research. By leveraging its inherent chirality and functional group handles, novel and efficient catalysts for asymmetric synthesis could be realized.

Contributions to Natural Product Synthesis

The primary application of this compound lies in its use as a chiral synthon for the construction of complex natural products and their analogues, particularly piperidine alkaloids. The stereochemically defined piperidine ring serves as a foundational element upon which the remainder of the target molecule can be elaborated.

A notable example of its utility is in the diastereoselective synthesis of functionalized piperidines. For instance, derivatives of this scaffold can be used to synthesize key intermediates for more complex molecules. A study has demonstrated the synthesis of (2S,4S)-2-methylpiperidin-4-ol, a valuable building block for various natural products. rsc.org This transformation highlights the ability to introduce additional functionality onto the piperidine ring while maintaining stereochemical integrity.

The synthesis of such substituted piperidines is of significant interest due to the prevalence of this motif in a vast array of biologically active natural products. Many alkaloids, a class of naturally occurring compounds with prominent physiological effects, contain a piperidine core. The use of this compound and its derivatives can significantly simplify the synthetic route to these complex targets by providing a pre-formed, stereochemically correct fragment.

Table 2: Research Findings on the Synthesis of a (2S,4S)-4-Hydroxypiperidine Derivative

| Starting Material Precursor | Key Transformation | Product | Stereochemical Outcome | Reference |

| Bicyclic lactam derived from (R)-(-)-2-phenylglycinol | Diastereoselective reduction | (2S,4S)-2-methylpiperidin-4-ol | High diastereoselectivity | rsc.org |

This synthetic accessibility to functionalized (2S,4S)-methylpiperidines underscores the contribution of the parent carboxylic acid as a fundamental chiral building block. Its incorporation into synthetic strategies allows for the efficient and stereocontrolled construction of the core structures of numerous natural products. Further exploration of its reactivity and derivatization is expected to expand its role in the total synthesis of complex bioactive molecules.

Theoretical and Computational Studies of 2s,4s 4 Methylpiperidine 2 Carboxylic Acid

Conformational Analysis and Energy Landscapes

The conformational landscape of (2S,4S)-4-Methylpiperidine-2-carboxylic acid is primarily dictated by the piperidine (B6355638) ring, which typically adopts a chair conformation to minimize steric and torsional strain. In this stereoisomer, both the carboxylic acid group at the C2 position and the methyl group at the C4 position have a specific spatial arrangement that influences the stability of different conformers.

The two primary chair conformations arise from ring flipping. In the (2S,4S) configuration, a cis relationship exists between the C2 and C4 substituents relative to the ring's plane. The most stable conformation is generally the one where the bulkier substituents occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions. For this compound, the diequatorial conformer is predicted to be significantly lower in energy than the diaxial conformer.

Computational studies on substituted piperidines have shown that the energy difference between equatorial and axial orientations can be substantial. whiterose.ac.uk For instance, in N-Boc-3-methyl piperidine, the conformation with an equatorial methyl group is favored to avoid these steric clashes. whiterose.ac.uk A similar principle applies here, where both the carboxylic acid and methyl groups preferentially reside in equatorial positions, leading to a more stable molecular geometry.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | C2-Substituent Position | C4-Substituent Position | Relative Energy (kcal/mol) |

|---|---|---|---|

| Chair 1 (Lowest Energy) | Equatorial | Equatorial | 0.00 |

| Chair 2 | Axial | Axial | > 5.0 (Estimated) |

| Twist-Boat | - | - | ~5-6 (Estimated) |

| Boat | - | - | ~6-7 (Estimated) |

Note: Energy values are estimates based on typical energy penalties for axial substituents on a piperidine ring. Precise values require specific quantum chemical calculations.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed picture of the electronic structure of this compound. researchgate.netnih.gov These calculations can determine the distribution of electron density, molecular orbital energies, and other electronic properties that govern the molecule's reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of chemical reactivity. The HOMO is typically localized on the electron-rich regions, such as the nitrogen atom's lone pair and the oxygen atoms of the carboxylic acid, indicating these are likely sites for electrophilic attack. The LUMO is generally found around the electron-deficient regions, like the carbonyl carbon of the carboxylic acid, which is susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.

Molecular electrostatic potential (MEP) maps visually represent the charge distribution. For this molecule, negative potential (red/yellow) is concentrated around the oxygen atoms of the carboxylate group, signifying their nucleophilic character. Positive potential (blue) is located around the amine and carboxylic acid protons, indicating sites prone to interaction with nucleophiles or participation in hydrogen bonding.

Table 2: Selected DFT-Calculated Electronic Properties

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates energy of the most available electrons for donation. |

| LUMO Energy | ~ 1.2 eV | Indicates energy of the lowest available orbital to accept electrons. |

| HOMO-LUMO Gap | ~ 7.7 eV | Suggests high kinetic stability. |

| Dipole Moment | ~ 2.5 - 3.5 D | Reflects the molecule's overall polarity. |

Note: Values are typical for similar small organic molecules and can vary based on the level of theory and basis set used in the calculation.

Molecular Dynamics Simulations for Solvent Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound in a solvent environment, typically water, to mimic physiological conditions. researchgate.net These simulations track the movements of every atom over time, providing insights into solute-solvent interactions.

Due to the presence of the polar carboxylic acid group and the piperidine nitrogen, the molecule is expected to be soluble in polar solvents like water. solubilityofthings.com MD simulations can reveal the specific hydrogen bonding patterns between the molecule and surrounding water molecules. The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl proton) and an acceptor (at the carbonyl and hydroxyl oxygens). The piperidine nitrogen can also act as a hydrogen bond acceptor.

These simulations can also be used to calculate the solvation free energy, which quantifies the energetic favorability of dissolving the molecule in a particular solvent. The arrangement of solvent molecules around the solute can be analyzed using radial distribution functions (RDFs), which show the probability of finding a solvent atom at a certain distance from a solute atom. This provides a detailed picture of the local solvent structure and the strength of interactions. The presence of both polar (amine, carboxylic acid) and non-polar (methyl group, hydrocarbon backbone) regions suggests amphiphilic character, influencing its interactions in aqueous and non-aqueous environments. solubilityofthings.comresearchgate.net

Docking and Molecular Modeling Studies of Derivatives in Biological Systems

Molecular docking and modeling are computational techniques used to predict how derivatives of this compound might bind to a biological target, such as a protein receptor or enzyme. nih.govrsc.org This is a critical step in drug discovery, helping to understand the structure-activity relationship (SAR) and to design more potent and selective molecules. nih.govnih.gov

The piperidine scaffold is a common motif in many biologically active compounds and approved drugs. nih.govijnrd.org Derivatives of this molecule can be designed by modifying the carboxylic acid group (e.g., converting it to an amide or ester) or by adding substituents to the piperidine nitrogen.

Docking studies place the ligand (the piperidine derivative) into the binding site of a target protein and score the different poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, salt bridges) and conformational strain. For example, the protonated piperidine nitrogen can form a crucial salt bridge with acidic residues like aspartate or glutamate (B1630785) in a binding pocket, while the carboxylic acid can form hydrogen bonds. nih.gov The (2S,4S) stereochemistry dictates a specific three-dimensional shape that must be complementary to the topology of the target's active site for effective binding. Studies on related piperidine carboxylic acids have shown that stereoisomerism is critical for biological interactions and binding affinity.

Table 3: Potential Biological Targets and Key Interactions for Derivatives

| Potential Target Class | Key Functional Groups Involved | Predicted Interactions |

|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Protonated Amine, Carboxylic Acid | Salt bridges with Asp/Glu; Hydrogen bonding |

| Ion Channels | Protonated Amine | Cation-π interactions with aromatic residues (Phe, Tyr) |

| Kinases | Amide derivatives | Hydrogen bonding with backbone atoms in the hinge region |

| Proteases | Carboxylic Acid/derivatives | Hydrogen bonding or coordination with active site residues/metals |

These computational studies are essential for rational drug design, providing a molecular-level understanding that guides the synthesis and evaluation of new therapeutic agents based on the this compound scaffold.

Future Research Directions and Emerging Applications

Novel Synthetic Routes with Enhanced Efficiency

The development of efficient and highly selective synthetic methods is crucial for making (2S,4S)-4-Methylpiperidine-2-carboxylic acid more accessible for research and application. Future efforts are expected to focus on asymmetric and diastereoselective strategies that improve yield, reduce waste, and provide precise control over the stereochemistry.

Another emerging area is the use of biocatalysis, employing enzymes such as imine reductases (IREDs) and transaminases, which can operate under mild conditions with exceptional stereoselectivity. whiterose.ac.uk The kinetic resolution of racemic mixtures of 2,4-disubstituted piperidines using chiral ligands is also a viable strategy to isolate the desired enantiomer with high purity. whiterose.ac.uk These advanced synthetic approaches are key to unlocking the full potential of this compound.

| Synthetic Strategy | Key Features | Potential Advantages | References |

|---|---|---|---|

| Asymmetric Hydrogenation | Catalytic reduction of a pyridine (B92270) precursor using a chiral catalyst. | High stereocontrol, potential for scalability. | nih.gov |

| Diastereoselective Cyclization | Intramolecular reactions to form the piperidine (B6355638) ring with defined stereochemistry. | Access to complex, polysubstituted derivatives. | nih.govacs.org |

| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials. | High atom economy, operational simplicity, rapid library generation. | taylorfrancis.com |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture. | Access to high enantiomeric purity for both isomers. | whiterose.ac.uk |

| Biocatalysis | Use of enzymes (e.g., IREDs) to catalyze stereoselective transformations. | Mild reaction conditions, high selectivity, environmentally friendly. | whiterose.ac.uk |

Exploration of New Catalytic Applications

The structural similarity of this compound to the well-known organocatalyst proline suggests significant potential for its use in asymmetric catalysis. researchgate.net As a chiral cyclic secondary amino acid, it can potentially catalyze a variety of organic transformations.

Future research will likely explore its efficacy as an organocatalyst in fundamental carbon-carbon bond-forming reactions, such as:

Aldol (B89426) Reactions: Catalyzing the asymmetric addition of enolates to aldehydes.

Mannich Reactions: Facilitating the stereoselective synthesis of β-amino carbonyl compounds.

Michael Additions: Controlling the enantioselective conjugate addition of nucleophiles to α,β-unsaturated systems.

Beyond its direct use, derivatives of this compound could serve as chiral ligands for transition metal catalysts. The nitrogen and carboxylic acid groups provide two coordination sites that can bind to a metal center, creating a chiral environment for asymmetric reactions like hydrogenations, cross-couplings, or cyclizations. rsc.org Additionally, immobilizing the compound or its derivatives onto solid supports, such as magnetic nanoparticles or polymers, could lead to the development of highly reusable and easily separable heterogeneous catalysts, combining the benefits of stereocontrol with green chemistry principles. researchgate.netresearchgate.net

Advanced Materials Science Applications of Derivatives

The rigid, chiral structure of the piperidine ring makes derivatives of this compound intriguing monomers for the synthesis of novel polymers with unique properties. Research in this area is poised to expand into the creation of advanced, functional materials.

By converting the parent compound into a dicarboxylic acid or a diamine, it can be used as a building block for chiral polyamides and polyesters through polycondensation reactions. rasayanjournal.co.innih.gov The incorporation of the defined stereocenter and the rigid ring structure into the polymer backbone is expected to influence the material's macroscopic properties, such as:

Thermal Stability: The rigid ring may increase the glass transition temperature and thermal stability of the resulting polymer. biosynce.com

Mechanical Properties: The structure could enhance tensile strength and hardness. researchgate.net

Optical Activity: The chirality of the monomer would produce optically active polymers, which are of interest for applications in chiral separations and optoelectronics.

Furthermore, these piperidine-based polymers could find applications in the biomedical field. For instance, biodegradable polyamides containing amino acid linkages are being explored for drug delivery systems and tissue engineering scaffolds. nih.govnih.gov The specific stereochemistry of the (2S,4S) monomer could influence the polymer's biocompatibility and its interactions with biological systems.

| Polymer Type | Potential Monomer Derivative | Anticipated Properties | Emerging Applications | References |

|---|---|---|---|---|

| Polyamide | (2S,4S)-4-Methylpiperidine-2,X-dicarboxylic acid or Diamine derivative | High thermal stability, enhanced mechanical strength, chirality. | Chiral separation media, high-performance fibers. | researchgate.netacs.org |

| Polyester | (2S,4S)-4-Methyl-2-(hydroxymethyl)piperidin-X-ol | Biodegradability, specific optical rotation. | Biomedical implants, drug delivery systems. | nih.govnih.gov |

| Polyurethane | Diamine or Diol derivative | Increased hardness, chemical and abrasion resistance. | Specialty coatings, durable elastomers. | biosynce.com |

Interdisciplinary Research with Structural Biology and Chemical Biology

The piperidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in FDA-approved drugs. nih.gov The specific (2S,4S) stereochemistry of 4-methylpiperidine-2-carboxylic acid makes it a highly valuable starting point for designing potent and selective modulators of biological targets, particularly enzymes.

A significant area of future research lies in its use as a scaffold for developing inhibitors of enzymes like Dipeptidyl Peptidase-4 (DPP-4), a key target in the treatment of type 2 diabetes. nih.govnih.gov The stereochemistry of piperidine-based inhibitors is critical for their binding affinity and selectivity. Interdisciplinary research combining organic synthesis with structural biology will be essential. Techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed atomic-level insights into how these inhibitor candidates bind to the active site of target proteins. researchgate.netmdpi.com This structural information is invaluable for rationally designing next-generation inhibitors with improved potency and reduced off-target effects.

In the realm of chemical biology, derivatives of this compound can be developed into chemical probes. researchgate.net By attaching fluorescent tags, biotin (B1667282) labels, or photoreactive groups, researchers can create tools to:

Visualize the subcellular localization of target enzymes.

Identify binding partners in complex biological systems.

Elucidate the roles of specific enzymes in cellular pathways.

These interdisciplinary approaches will not only accelerate drug discovery but also deepen our fundamental understanding of biological processes.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (2S,4S)-4-methylpiperidine-2-carboxylic acid, and how do they influence experimental design?

- Answer : Critical properties include:

- Melting Point : 238–240°C (indicative of thermal stability during synthesis/purification).

- Predicted Boiling Point : 250.2 ± 33.0°C (suggests vacuum distillation may be required for isolation).

- Density : 1.104 ± 0.06 g/cm³ (relevant for solvent selection in extraction).

- pKa : 2.36 ± 0.40 (dictates ionization state in aqueous buffers, impacting solubility and reactivity).

These parameters guide solvent selection (e.g., polar aprotic solvents for carboxylate stabilization) and purification methods (e.g., recrystallization at high melting points) .

Q. How should researchers handle this compound safely in laboratory settings?

- Answer : While direct safety data for this compound are limited, structurally related piperidine derivatives (e.g., (2R,4S)-Boc-4-phenylpyrrolidine-2-carboxylic acid) are classified as non-hazardous but require precautions:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation (H335 hazard potential).

- First Aid : For skin contact, rinse with water for 15 minutes; for ingestion, seek medical attention immediately .

Q. What methods are recommended for confirming the enantiomeric purity of this compound?

- Answer :

- Chiral HPLC : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with UV detection at 210–220 nm (carboxylic acid absorbance).

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for analogous thiazolidine derivatives (e.g., (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid) .

- Optical Rotation : Compare experimental [α]D values with literature data (if available).

Advanced Research Questions

Q. How can hydrogen bonding and weak interactions in the crystal structure of this compound derivatives inform solid-state reactivity?

- Answer : Studies on related compounds (e.g., (2S,4S)-thiazolidine derivatives) reveal:

- O—H⋯N Hydrogen Bonds : Stabilize helical chain structures (e.g., along the a-axis), influencing crystal packing and dissolution rates .

- C–H⋯π Interactions : Contribute to layer formation parallel to the ac plane, potentially affecting mechanochemical reactivity .

- Methodology : Use single-crystal XRD (MoKα radiation, θ = 3.0–21.8°) and Hirshfeld surface analysis to map interactions .

Q. What synthetic strategies are effective for introducing stereochemical control at the C-2 and C-4 positions of 4-methylpiperidine-2-carboxylic acid derivatives?

- Answer :

- Chiral Auxiliaries : Employ tert-butoxycarbonyl (Boc) groups to protect amines during asymmetric synthesis, as seen in (2R,4S)-Boc-4-phenylpyrrolidine-2-carboxylic acid synthesis .

- Catalytic Asymmetric Hydrogenation : Use palladium catalysts (e.g., Pd(OAc)₂ with XPhos ligand) for stereoselective reduction of imine intermediates .

- Resolution via Diastereomeric Salts : Separate enantiomers using chiral resolving agents (e.g., (+)-camphorsulfonic acid) .

Q. How do reaction conditions impact the yield and stereoselectivity of this compound derivatives in multi-step syntheses?

- Answer : Key factors include:

- Temperature : Reactions at 40–100°C (e.g., Pd-catalyzed couplings) improve conversion but may risk racemization .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of carboxylate groups, while tert-butanol minimizes side reactions .

- Atmosphere : Inert conditions (N₂/Ar) prevent oxidation of sensitive intermediates .

- Example: A two-step synthesis (Pd catalysis followed by HCl hydrolysis) achieved 93–96% purity under optimized conditions .

Methodological Challenges and Data Contradictions

Q. How can researchers resolve discrepancies in reported pKa values for this compound?

- Answer : Predicted pKa (2.36 ± 0.40) may vary due to:

- Experimental vs. Computational Methods : Use potentiometric titration (e.g., pH-metric titration in 0.15 M KCl) for empirical validation.

- Solvent Effects : Aqueous vs. mixed-solvent systems alter ionization; compare with structurally similar compounds (e.g., piperidine-2-carboxylic acid, pKa ~1.8) .

Q. What analytical techniques are critical for distinguishing between (2S,4S) and (2R,4R) diastereomers in complex reaction mixtures?

- Answer :

- 2D NMR (NOESY/ROESY) : Detect spatial proximity of C-2 and C-4 substituents to confirm relative configuration.

- Circular Dichroism (CD) : Compare Cotton effects with known stereoisomers .

- High-Resolution Mass Spectrometry (HRMS) : Rule out isobaric interferences from regioisomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.